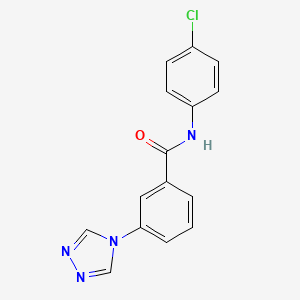![molecular formula C20H18N4O2 B5324544 2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)
2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide, commonly known as CDVA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. CDVA is a small molecule that is synthesized through a specific chemical process, which will be discussed in detail below.
Mecanismo De Acción
The mechanism of action of CDVA is not fully understood, but studies have suggested that it may act through multiple pathways. CDVA has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. CDVA has also been found to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. Additionally, CDVA has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CDVA has been shown to have several biochemical and physiological effects. Studies have demonstrated that CDVA can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes and transcription factors involved in cancer cell growth and inflammation. CDVA has also been found to have anti-inflammatory and antioxidant properties, which may have applications in the treatment of inflammatory diseases. Additionally, CDVA has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in medical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDVA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, making it readily available for use in experiments. CDVA has also been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in medical research. However, there are also limitations to the use of CDVA in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for research on CDVA. One area of research could focus on the development of CDVA derivatives with improved efficacy and safety profiles. Another area of research could focus on the use of CDVA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of CDVA and its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of CDVA involves a multi-step chemical process that begins with the reaction of 2-aminophenol with 2-bromo-4-nitrophenylacetonitrile. This reaction yields 2-(2-bromo-4-nitrophenoxy)aniline, which is then reacted with 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde to produce 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-(2-bromo-4-nitrophenoxy)acetophenone. The final step involves the reaction of this compound with ethyl chloroacetate to produce CDVA.
Aplicaciones Científicas De Investigación
CDVA has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have demonstrated that CDVA can inhibit the growth and proliferation of cancer cells, including breast, lung, and liver cancer cells. CDVA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CDVA has been found to have anti-inflammatory and antioxidant properties, which may have applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[2-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-7-16-17(8-13(12)2)24-20(23-16)15(10-21)9-14-5-3-4-6-18(14)26-11-19(22)25/h3-9H,11H2,1-2H3,(H2,22,25)(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPNGJNXKGCDKW-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=CC=C3OCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=CC=C3OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[3-(4-chlorobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5324466.png)
![4-{(1,3-benzodioxol-5-ylmethyl)[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5324472.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5324477.png)
![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5324481.png)
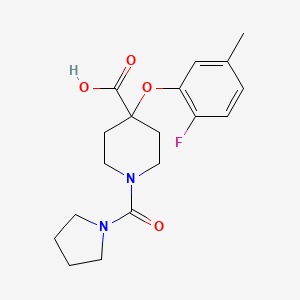
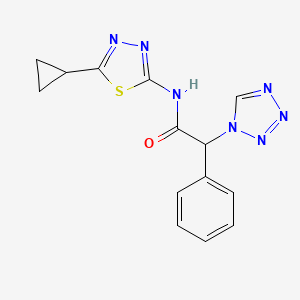
![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324500.png)
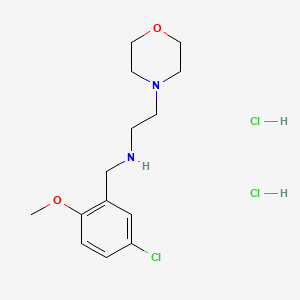
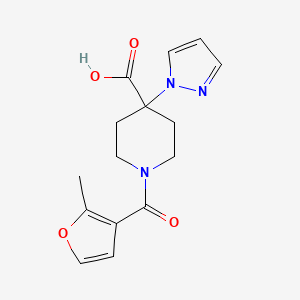
![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5324559.png)
![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)
